

DeepPep Protocol for Quantitative Proteomics: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DeepPep is a powerful deep learning framework that enhances protein inference from peptide profiles generated by mass spectrometry-based quantitative proteomics experiments.[1][2] By employing a deep convolutional neural network, DeepPep accurately identifies the set of proteins present in a complex biological sample.[1][2][3] This document provides detailed application notes and protocols for a complete quantitative proteomics workflow, from sample preparation to data analysis using DeepPep, designed for researchers, scientists, and professionals in drug development.

I. Quantitative Proteomics Experimental Workflow

A typical quantitative proteomics experiment coupled with DeepPep for data analysis involves several key stages, from sample preparation to the final protein inference. The overall workflow is depicted below.





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Quantitative proteomics workflow with DeepPep.

II. Experimental Protocols

This section details the methodologies for key experiments in a quantitative proteomics workflow. Two common labeling techniques are presented: Tandem Mass Tag (TMT) for in-vitro chemical labeling and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for in-vivo metabolic labeling.

Protocol 1: TMT-Based Quantitative Proteomics

Tandem Mass Tag (TMT) labeling allows for the simultaneous identification and quantification of proteins in multiple samples.[4][5]

- 1. Cell Culture and Lysis:
- Culture cells under desired conditions (e.g., control vs. drug-treated).
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
- Sonicate or use other methods to ensure complete cell disruption and reduce viscosity.[3][6]
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
- 2. Protein Digestion:
- Quantify the protein concentration of each sample using a standard assay (e.g., BCA).
- Take a standardized amount of protein from each sample (e.g., 100 μg).
- Reduce disulfide bonds with DTT or TCEP and alkylate cysteine residues with iodoacetamide.[6]
- Digest the proteins into peptides overnight at 37°C using a protease such as trypsin.



3. TMT Labeling:

- Bring TMT reagents to room temperature and dissolve in anhydrous acetonitrile.[8]
- Add the appropriate TMT label to each digested peptide sample.
- Incubate to allow the labeling reaction to proceed.
- Quench the reaction with hydroxylamine.[8]
- Combine the labeled samples into a single tube.
- 4. Peptide Cleanup and Fractionation:
- Desalt the pooled, labeled peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents.
- For complex samples, peptides can be fractionated using techniques like high-pH reversedphase chromatography to increase proteome coverage.
- 5. LC-MS/MS Analysis:
- Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
- Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.[9]

Protocol 2: SILAC-Based Quantitative Proteomics

SILAC is a metabolic labeling technique where cells incorporate stable isotope-labeled amino acids, allowing for the differentiation of protein populations.[3][10]

- 1. SILAC Labeling in Cell Culture:
- Culture two populations of cells in specialized SILAC media. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine), while the other



is grown in "heavy" medium containing stable isotope-labeled counterparts (e.g., 13C6-L-Arginine and 13C6,15N2-L-Lysine).[3][10]

- Ensure complete incorporation of the labeled amino acids by passaging the cells for at least five generations in the SILAC media.
- 2. Cell Treatment and Lysis:
- Apply the experimental treatment (e.g., drug stimulation) to one of the cell populations.
- Harvest and lyse the "light" and "heavy" cell populations separately, as described in the TMT protocol.
- 3. Protein Mixing and Digestion:
- Quantify the protein concentration in each lysate.
- Mix equal amounts of protein from the "light" and "heavy" samples.
- Perform protein reduction, alkylation, and trypsin digestion on the mixed sample as described previously.
- 4. Peptide Cleanup and LC-MS/MS Analysis:
- Desalt the resulting peptide mixture using a C18 SPE column.
- Analyze the peptides by LC-MS/MS. The mass spectrometer will detect pairs of peptides (light and heavy) that are chemically identical but differ in mass, allowing for relative quantification.

III. DeepPep Data Analysis Protocol

After acquiring the raw mass spectrometry data, the following steps are performed for protein identification and quantification using DeepPep.

1. Database Search:







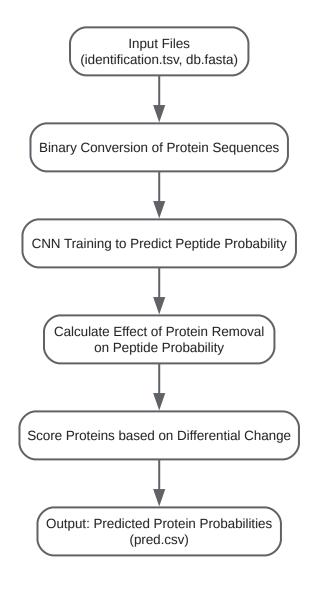
- Process the raw MS data using a search engine like Sequest or Mascot, integrated into software platforms such as Proteome Discoverer or MaxQuant.
- Search the data against a comprehensive protein database (e.g., UniProt) to identify peptides.
- 2. Prepare DeepPep Input Files:
- DeepPep requires two main input files:
 - identification.tsv: A tab-separated file with three columns: peptide sequence, protein name, and identification probability.
 - db.fasta: The reference protein database in FASTA format that was used for the initial database search.

3. Running DeepPep:

- DeepPep is run from the command line. The basic command structure is python run.py
 [directory_name], where directory_name is the folder containing the identification.tsv and
 db.fasta files.
- Upon completion, DeepPep generates a pred.csv file containing the predicted protein identification probabilities.

DeepPep Computational Workflow





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DeepPep's computational workflow.

IV. Data Presentation: Example Quantitative Data

The following tables represent hypothetical quantitative data from a TMT experiment comparing a control cell line to a drug-treated cell line. The data would be the result of the upstream database search and quantification, which then informs the DeepPep analysis.

Table 1: Upregulated Proteins in Drug-Treated Cells



Protein ID	Gene Name	Protein Description	Fold Change (Treated/Contr ol)	p-value
P00533	EGFR	Epidermal growth factor receptor	2.5	0.001
P27361	GRB2	Growth factor receptor-bound protein 2	1.8	0.015
Q07817	SHC1	SHC- transforming protein 1	2.1	0.008
P43405	SOS1	Son of sevenless homolog 1	1.9	0.021
P62993	HRAS	GTPase HRas	2.3	0.005

Table 2: Downregulated Proteins in Drug-Treated Cells

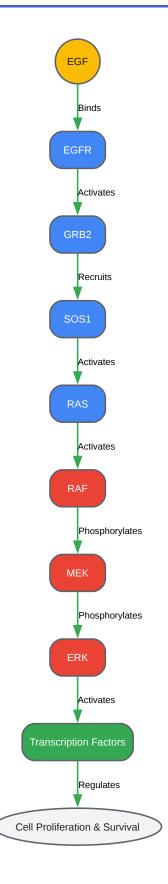


Protein ID	Gene Name	Protein Description	Fold Change (Treated/Contr ol)	p-value
P08581	MET	Hepatocyte growth factor receptor	0.4	0.002
P15056	BRAF	B-Raf proto- oncogene serine/threonine- protein kinase	0.6	0.031
Q13485	RAF1	RAF proto- oncogene serine/threonine- protein kinase	0.5	0.011
P27361	MAP2K1	Mitogen- activated protein kinase kinase 1	0.7	0.045
P28482	MAPK1	Mitogen- activated protein kinase 1	0.6	0.028

V. Visualization of a Signaling Pathway

Quantitative proteomics is a powerful tool for elucidating changes in signaling pathways. The following diagram illustrates a simplified EGFR signaling pathway, which could be investigated using the protocols described.





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Simplified EGFR signaling pathway.



VI. Conclusion

The integration of robust experimental protocols for quantitative proteomics with advanced computational tools like DeepPep provides a powerful workflow for in-depth proteome analysis. This approach is highly applicable in drug development and biomedical research for biomarker discovery, mechanism of action studies, and understanding complex biological systems.

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